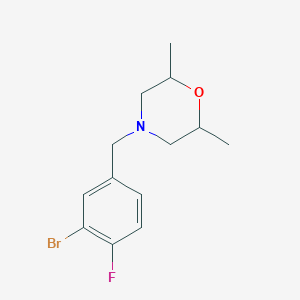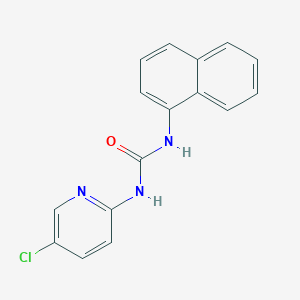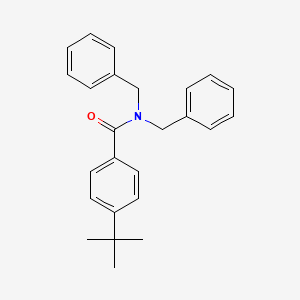
4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine involves the inhibition of PKC isoforms α, β1, β2, and ε. It binds to the ATP-binding site of PKC, preventing the phosphorylation of downstream targets and inhibiting the activation of the enzyme. This leads to the inhibition of signal transduction pathways and cellular processes that are dependent on PKC activity.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine has potent anti-proliferative effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a key process in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine is its potency as a PKC inhibitor. It has been shown to be more potent than other PKC inhibitors such as staurosporine and bisindolylmaleimide. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to explore its mechanism of action in more detail, including its interactions with other proteins and signaling pathways. Additionally, there is a need to develop more efficient synthesis methods and improve the solubility of the compound for use in lab experiments. Finally, more studies are needed to evaluate the safety and toxicity of this compound in vivo.
Synthesemethoden
The synthesis of 4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine involves the reaction of 3-bromo-4-fluorobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the protein kinase C (PKC) isoforms α, β1, β2, and ε. PKC is a family of enzymes that play a key role in signal transduction pathways and cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC has been shown to have therapeutic potential in a variety of diseases such as cancer, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
4-[(3-bromo-4-fluorophenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO/c1-9-6-16(7-10(2)17-9)8-11-3-4-13(15)12(14)5-11/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPXNATZNKCAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromo-4-fluorophenyl)methyl]-2,6-dimethylmorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-fluorobenzyl)-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5207963.png)
![N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide](/img/structure/B5207979.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5207985.png)
![2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5207992.png)
![2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one](/img/structure/B5208012.png)
![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208015.png)

![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine](/img/structure/B5208031.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B5208038.png)
![{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5208043.png)
![4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5208060.png)
